REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][C@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.C(C1CC(=O)C(C)=CC1)=CC(=C)C.C[O-].[Na+].O.[H][H].C#N>>[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
1379.4 g
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@H](CC1=O)C(=C)C
|
Name
|
5-isoprenyl-2-methylcyclohex-2-enone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC(C)=C)C1CC=C(C(C1)=O)C
|
Name
|
sodium methoxide
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1287.9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@H](CC1=O)C(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 136-148° C.
|
Type
|
STIRRING
|
Details
|
with stirring within 8 h
|
Duration
|
8 h
|
Type
|
DISTILLATION
|
Details
|
The raw output was distilled through a Vigreux column
|
Type
|
CUSTOM
|
Details
|
The first fraction recovered
|
Type
|
CUSTOM
|
Details
|
after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][C@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.C(C1CC(=O)C(C)=CC1)=CC(=C)C.C[O-].[Na+].O.[H][H].C#N>>[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
1379.4 g
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@H](CC1=O)C(=C)C
|
Name
|
5-isoprenyl-2-methylcyclohex-2-enone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC(C)=C)C1CC=C(C(C1)=O)C
|
Name
|
sodium methoxide
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1287.9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@H](CC1=O)C(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 136-148° C.
|
Type
|
STIRRING
|
Details
|
with stirring within 8 h
|
Duration
|
8 h
|
Type
|
DISTILLATION
|
Details
|
The raw output was distilled through a Vigreux column
|
Type
|
CUSTOM
|
Details
|
The first fraction recovered
|
Type
|
CUSTOM
|
Details
|
after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][C@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1.C(C1CC(=O)C(C)=CC1)=CC(=C)C.C[O-].[Na+].O.[H][H].C#N>>[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
1379.4 g
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@H](CC1=O)C(=C)C
|
Name
|
5-isoprenyl-2-methylcyclohex-2-enone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC(C)=C)C1CC=C(C(C1)=O)C
|
Name
|
sodium methoxide
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1287.9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC[C@H](CC1=O)C(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 136-148° C.
|
Type
|
STIRRING
|
Details
|
with stirring within 8 h
|
Duration
|
8 h
|
Type
|
DISTILLATION
|
Details
|
The raw output was distilled through a Vigreux column
|
Type
|
CUSTOM
|
Details
|
The first fraction recovered
|
Type
|
CUSTOM
|
Details
|
after a mixed fraction (147.5 g), 1809.8 g of carvonenitrile were obtained with a purity of 98-99% (gas chromatography)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |